molecular formula C15H13BrO B14464579 1-(Biphenyl-4-yl)-2-bromopropan-1-one CAS No. 73932-64-6

1-(Biphenyl-4-yl)-2-bromopropan-1-one

Cat. No.: B14464579
CAS No.: 73932-64-6
M. Wt: 289.17 g/mol
InChI Key: LRWLZSXTTFWNTO-UHFFFAOYSA-N
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Description

1-(Biphenyl-4-yl)-2-bromopropan-1-one is an organic compound that features a biphenyl group attached to a brominated propanone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Biphenyl-4-yl)-2-bromopropan-1-one typically involves the bromination of a biphenyl derivative. One common method is the reaction of 4-bromomethylbiphenyl with acetone in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(Biphenyl-4-yl)-2-bromopropan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

1-(Biphenyl-4-yl)-2-bromopropan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Biphenyl-4-yl)-2-bromopropan-1-one involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the biphenyl group can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

    1-(Biphenyl-4-yl)-2-chloropropan-1-one: Similar structure but with a chlorine atom instead of bromine.

    1-(Biphenyl-4-yl)-2-iodopropan-1-one: Similar structure but with an iodine atom instead of bromine.

    1-(Biphenyl-4-yl)-2-fluoropropan-1-one: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

1-(Biphenyl-4-yl)-2-bromopropan-1-one is unique due to the presence of the bromine atom, which can participate in a variety of substitution reactions. The biphenyl group also provides a rigid and planar structure, which can influence the compound’s reactivity and interactions with other molecules .

Properties

CAS No.

73932-64-6

Molecular Formula

C15H13BrO

Molecular Weight

289.17 g/mol

IUPAC Name

2-bromo-1-(4-phenylphenyl)propan-1-one

InChI

InChI=1S/C15H13BrO/c1-11(16)15(17)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-11H,1H3

InChI Key

LRWLZSXTTFWNTO-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)C2=CC=CC=C2)Br

Origin of Product

United States

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